7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrimidine derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Synthesis Analysis
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis
Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis
Pyrimidine undergoes various chemical reactions. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, boiling point, etc., can vary greatly among different pyrimidine derivatives .Scientific Research Applications
Adenosine Receptor Affinity and Selectivity
Research on derivatives of the 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine class, which share structural similarities with the compound , focuses on targeting human adenosine A1 and A2A receptor subtypes. These studies have identified compounds with significant affinity and selectivity towards these receptors, suggesting potential applications in neurological disorders, inflammation, and cardiovascular diseases. Molecular modeling studies support these findings by providing insights into the compounds' binding modes at the receptor sites (Squarcialupi et al., 2017).
Antimicrobial Activity
Another area of application is the synthesis of novel compounds with antimicrobial properties. For example, studies on 5-alkyl-6-substituted uracils and related derivatives, including those with piperazinyl groups, have demonstrated potent antibacterial activities. These findings suggest that similar structures could be effective against a range of Gram-positive and Gram-negative bacteria (Al-Turkistani et al., 2011).
Anticancer Properties
Compounds within the pyrazolo[1,5-a]pyrimidine family have also been explored for their anticancer activities. The synthesis of novel derivatives and their evaluation against various cancer cell lines reveal that certain structures possess significant inhibitory effects. This indicates potential applications in cancer research, particularly in identifying new therapeutic agents (Abdellatif et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN5O/c1-18-19(2)29-25-23(20-7-5-4-6-8-20)16-28-32(25)26(18)31-13-11-30(12-14-31)17-21-15-22(27)9-10-24(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEORNQPTMUCBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
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